5-Bromo-2-methoxypyrimidin-4-amine

Descripción general

Descripción

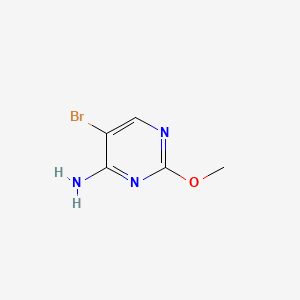

5-Bromo-2-methoxypyrimidin-4-amine: is a heterocyclic organic compound with the molecular formula C5H6BrN3O . It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and an amino group at the 4th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methoxypyrimidin-4-amine typically involves the bromination of 2-methoxypyrimidine followed by amination. One common method includes the following steps:

Bromination: 2-Methoxypyrimidine is treated with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane to introduce the bromine atom at the 5th position.

Amination: The resulting 5-bromo-2-methoxypyrimidine is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 4th position

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

Bulk Bromination: Using large-scale reactors to brominate 2-methoxypyrimidine.

Continuous Amination: Employing continuous flow reactors for the amination step to ensure consistent product quality and yield.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2-methoxypyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines

Common Reagents and Conditions:

Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in solvents such as ethanol or dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride

Major Products:

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Oxidation Products: Pyrimidine oxides.

Reduction Products: Dehalogenated pyrimidines

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-2-methoxypyrimidin-4-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology and Medicine: The compound is investigated for its potential biological activities, including anti-inflammatory, antiviral, and anticancer properties. It is used in the development of new therapeutic agents targeting specific enzymes and receptors .

Industry: In the industrial sector, this compound is utilized in the synthesis of dyes, pigments, and other specialty chemicals. It is also employed in the production of advanced materials with specific electronic and optical properties .

Mecanismo De Acción

The mechanism of action of 5-Bromo-2-methoxypyrimidin-4-amine is primarily associated with its ability to interact with specific molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The compound can also bind to viral proteins, preventing viral replication and exhibiting antiviral activity .

Comparación Con Compuestos Similares

- 5-Bromo-4-methoxypyrimidin-2-amine

- 5-Bromo-2-methylpyrimidine

- 5-Bromo-2-methoxypyridine

Comparison:

- 5-Bromo-4-methoxypyrimidin-2-amine: Similar structure but with the amino group at the 2nd position instead of the 4th. This positional difference can lead to variations in biological activity and reactivity .

- 5-Bromo-2-methylpyrimidine: Contains a methyl group instead of a methoxy group, which can affect its solubility and reactivity in different chemical environments .

- 5-Bromo-2-methoxypyridine: Similar to 5-Bromo-2-methoxypyrimidin-4-amine but with a pyridine ring instead of a pyrimidine ring, leading to differences in electronic properties and potential applications .

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a bromine atom, methoxy group, and amino group on the pyrimidine ring makes it a versatile intermediate for various synthetic applications and a promising candidate for drug development .

Actividad Biológica

5-Bromo-2-methoxypyrimidin-4-amine is a heterocyclic organic compound with significant biological activity, particularly in medicinal chemistry. Its unique structural features, including a bromine atom at the 5th position, a methoxy group at the 2nd position, and an amino group at the 4th position of the pyrimidine ring, enable it to interact with various biological targets. This article explores its biological activity, mechanisms of action, and potential applications in drug development.

The molecular formula of this compound is CHBrNO. The compound's structure imparts distinct chemical properties that are crucial for its biological functions.

| Property | Value |

|---|---|

| Molecular Weight | 217.06 g/mol |

| Melting Point | Not well-documented |

| Solubility | Soluble in organic solvents |

Enzyme Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cytochrome P450 enzymes. These enzymes are essential for drug metabolism and the biotransformation of various xenobiotics. The presence of the bromomethyl group allows it to interact with enzyme active sites, potentially leading to inhibition or modulation of enzymatic activity.

Research indicates that this compound can influence cellular signaling pathways, particularly those involving MAPK/ERK pathways, which are critical for cell proliferation and differentiation.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various pathogens, making it a candidate for further exploration in developing antimicrobial agents.

The mechanism by which this compound exerts its biological effects involves several potential interactions:

- Enzyme Binding : The compound may bind to specific enzymes, inhibiting their activity and affecting metabolic pathways.

- Cell Signaling Modulation : It can modulate signaling pathways by interacting with proteins involved in these processes.

- Nucleic Acid Interaction : There is potential for interaction with nucleic acids, which could influence gene expression and cellular function.

Study on Cytochrome P450 Inhibition

A study highlighted the inhibitory effects of this compound on cytochrome P450 enzymes. The compound was shown to significantly reduce enzyme activity in vitro, suggesting its potential as a lead compound for drug design targeting metabolic pathways influenced by these enzymes.

Antimicrobial Efficacy Assessment

In another investigation, this compound demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized standard disk diffusion methods to assess efficacy, revealing zones of inhibition that indicate potential therapeutic applications.

Applications in Drug Development

Given its biological activities, this compound serves as a valuable intermediate in synthesizing various pharmaceuticals. Its ability to act as an enzyme inhibitor positions it as a candidate for developing drugs targeting diseases related to metabolic dysfunctions and microbial infections.

Propiedades

IUPAC Name |

5-bromo-2-methoxypyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrN3O/c1-10-5-8-2-3(6)4(7)9-5/h2H,1H3,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKKQTPLZJNGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70672016 | |

| Record name | 5-Bromo-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148214-56-6 | |

| Record name | 5-Bromo-2-methoxypyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70672016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.